molecular formula C24H21BrN2O2 B2867123 1-(4-Bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione CAS No. 1024631-74-0

1-(4-Bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione

Cat. No.: B2867123
CAS No.: 1024631-74-0
M. Wt: 449.348
InChI Key: IBFGYAGBYFIGTB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and a dibenzylamino group attached to a pyrrolidine-2,5-dione core

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves the bromination of a phenyl group followed by its attachment to the pyrrolidine-2,5-dione core via nucleophilic substitution.

    Attachment of the Dibenzylamino Group: This is usually done through a nucleophilic substitution reaction where the dibenzylamine reacts with an appropriate leaving group on the pyrrolidine-2,5-dione core.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(4-Bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and dibenzylamino groups may play a role in binding to these targets, influencing their activity and leading to specific biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione can be compared with similar compounds such as:

    1-(4-Chlorophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    1-(4-Bromophenyl)-3-(dimethylamino)pyrrolidine-2,5-dione:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O2/c25-20-11-13-21(14-12-20)27-23(28)15-22(24(27)29)26(16-18-7-3-1-4-8-18)17-19-9-5-2-6-10-19/h1-14,22H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFGYAGBYFIGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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